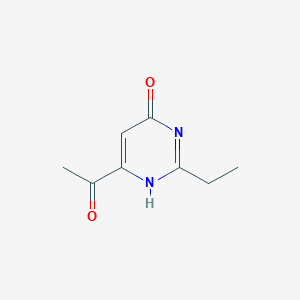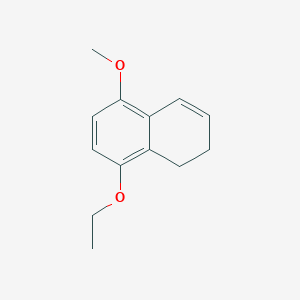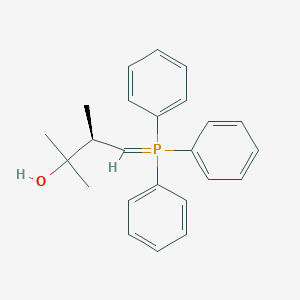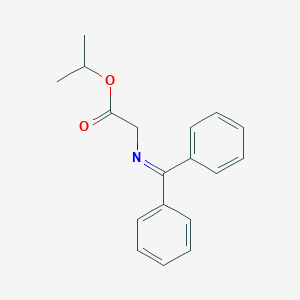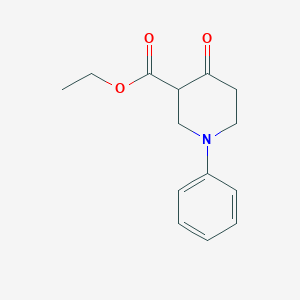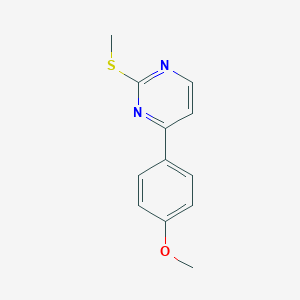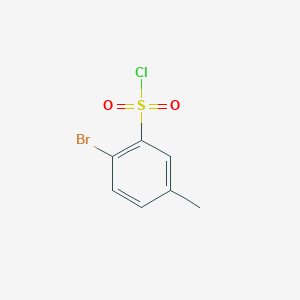
2-Bromo-5-methylbenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Bromo-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
2-Bromo-5-methylbenzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-methylbenzene-1-sulfonyl chloride is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of new organic compounds with altered properties .
Pharmacokinetics
Based on its chemical structure, it can be inferred that it may have high gi absorption and could be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.8, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This new compound can have different chemical properties and reactivity compared to the original compound .
Análisis Bioquímico
Biochemical Properties
It is known that benzylic halides, such as this compound, typically react via an SN2 pathway . This reaction involves the interaction with enzymes and proteins, leading to resonance-stabilized carbocations .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl chloride involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then interact with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature to maintain its stability .
Metabolic Pathways
Similar compounds are known to participate in various metabolic reactions, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Bromo-5-methylbenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 2-Bromo-5-methylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group, forming 2-Bromo-5-methylbenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Bromo-5-methylbenzene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups makes it highly versatile in various chemical reactions, particularly in electrophilic and nucleophilic substitution reactions .
Propiedades
IUPAC Name |
2-bromo-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDMNSVQJUZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569253 | |
| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-98-6 | |
| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

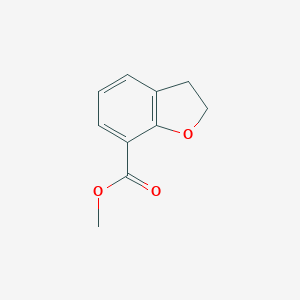
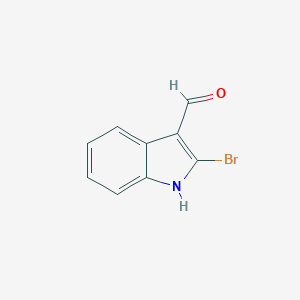
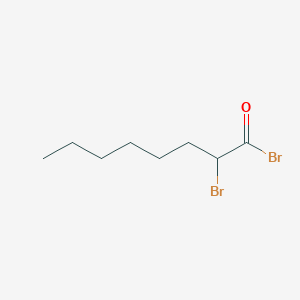

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)
